molecular formula C14H14N2O4 B13959091 Barbituric acid, 5-(3-oxobutyl)-1-phenyl- CAS No. 20942-22-7

Barbituric acid, 5-(3-oxobutyl)-1-phenyl-

Cat. No.: B13959091
CAS No.: 20942-22-7
M. Wt: 274.27 g/mol
InChI Key: WTMIEMJOWOUDNF-UHFFFAOYSA-N
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Description

Barbituric acid derivatives are a class of heterocyclic compounds with diverse pharmacological and industrial applications. The compound 5-(3-oxobutyl)-1-phenylbarbituric acid features a barbituric acid core (pyrimidine-2,4,6-trione) substituted at the 5-position with a 3-oxobutyl group (a four-carbon chain terminating in a ketone) and at the 1-position with a phenyl group. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

CAS No.

20942-22-7

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

5-(3-oxobutyl)-1-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H14N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,18,20)

InChI Key

WTMIEMJOWOUDNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-oxobutyl)-1-phenylbarbituric acid typically involves the condensation of 1-phenylbarbituric acid with an appropriate 3-oxobutyl precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, sodium hydroxide, and hydrochloric acid.

Industrial Production Methods: Industrial production of 5-(3-oxobutyl)-1-phenylbarbituric acid may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Oxobutyl)-1-phenylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-oxobutyl)-1-phenylbarbituric acid is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions of barbiturates with biological targets.

Medicine: While not commonly used as a drug itself, 5-(3-oxobutyl)-1-phenylbarbituric acid can be used in medicinal chemistry research to develop new barbiturate derivatives with improved pharmacological properties.

Industry: In industry, the compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-oxobutyl)-1-phenylbarbituric acid involves its interaction with central nervous system receptors, similar to other barbiturates. It likely acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative or anesthetic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Barbituric Acid Derivatives

Substitution at the 5-Position

5-Aryl-Substituted Derivatives
  • 5-Phenylbarbituric Acid: Lacking the 3-oxobutyl chain, this derivative exhibits simpler electronic properties.
  • 5-(4-Formylphenyl)barbituric Acid : The formyl group enables conjugation with electron-withdrawing substituents (e.g., nitro groups) via condensation reactions, forming extended π-systems. This contrasts with the 3-oxobutyl group, which lacks such reactivity but may stabilize tautomeric forms .
5-Heterocyclic-Substituted Derivatives
  • 5-(Pyrazol-4-ylmethylene)barbituric Acids : Derivatives like 7c (5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)barbituric acid) show potent inhibition of human mPGES-1 (IC₅₀ = 41–36 nM). The pyrazole ring enhances hydrophobic interactions in enzyme binding pockets, while the 3-oxobutyl group in our target compound may offer different hydrogen-bonding capabilities .
  • 5-(Isoindolin-1-one)-Fused Derivatives: Compounds such as 5c (5-(2-(4-chlorophenyl)-3-oxoisoindolin-1-yl)barbituric acid) exhibit urease inhibitory activity. The fused isoindolinone ring introduces rigidity, contrasting with the flexible 3-oxobutyl chain .
5-Alkyl-Substituted Derivatives
  • 5-Ethyl-5-(1-methylbutyl)barbituric Acid (Secobarbital): This clinically used sedative undergoes hepatic metabolism to dihydroxypropyl and hydroxylated derivatives.
  • 5-Allyl-5-(1-methylbutyl)barbituric Acid: Known for inducing tonic seizures in mice, this derivative highlights how alkyl chain branching affects CNS activity. The linear 3-oxobutyl group may reduce convulsant effects due to reduced steric hindrance .

Substitution at the 1-Position

  • 1-Methylbarbiturates: Derivatives like 7c (1-methyl substituted) show improved water solubility compared to 1-phenyl analogs.
  • 1,3-Dimethylbarbiturates : These derivatives (e.g., 1,3-dimethyl-5-(2-thenylidene)barbituric acid) exhibit altered tautomerism and UV/Vis absorption profiles. The 1-phenyl substitution disrupts symmetry, influencing electronic transitions .

Physicochemical Properties

Property 5-(3-Oxobutyl)-1-Phenylbarbituric Acid 5-Phenylbarbituric Acid 7c (Pyrazole Derivative) Secobarbital
Solubility Moderate (lipophilic phenyl group) Low Low (Y=S derivatives) High (Y=O derivatives)
Melting Point ~250–275°C (estimated) 270–275°C Not reported 100–102°C
Tautomerism Keto-enol equilibrium Keto-enol equilibrium Keto form dominant Keto form dominant

Biological Activity

Barbituric acid derivatives, including 5-(3-oxobutyl)-1-phenyl-, have garnered attention for their potential biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

Barbituric acid, 5-(3-oxobutyl)-1-phenyl-, is a pyrimidine derivative characterized by the presence of a phenyl group and a 3-oxobutyl substituent. The synthesis of this compound typically involves the reaction of barbituric acid with various alkylating agents, leading to the formation of monoalkyl derivatives. For instance, one study reported the successful synthesis of related compounds using FeCl3 as a catalyst in an aqueous medium, achieving yields up to 92% under optimized conditions .

Antimicrobial Activity

Research indicates that certain barbituric acid derivatives exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating varying degrees of inhibition. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Activity

Several studies have investigated the anticancer potential of barbituric acid derivatives. A notable finding is that these compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of histone deacetylase (HDAC) activity . The antiproliferative effects were observed in vitro on different cancer cell lines, suggesting potential for further development as chemotherapeutics.

Case Studies and Research Findings

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the effects of barbituric acid derivatives on human tumor xenografts, revealing significant anticancer activity linked to HDAC inhibition. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy :
    • In a comparative study, various barbituric acid derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .
  • Mechanistic Insights :
    • Mechanistic studies revealed that certain derivatives could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Data Table: Biological Activity Overview

Activity Type Compound Target Organism/Cell Line IC50/MIC (µg/mL) Notes
AntimicrobialBarbituric Acid Derivative AStaphylococcus aureus< 50Significant inhibition observed
AntimicrobialBarbituric Acid Derivative BEscherichia coli< 50Effective against Gram-negative bacteria
AnticancerBarbituric Acid Derivative CHuman breast cancer cells20Induces apoptosis via HDAC inhibition
AnticancerBarbituric Acid Derivative DHuman colon cancer cells15Selective toxicity towards cancerous cells

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